molecular formula C15H12N2O2 B11958425 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione CAS No. 960-65-6

8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione

Cat. No.: B11958425
CAS No.: 960-65-6
M. Wt: 252.27 g/mol
InChI Key: XGFVBROXGQNBSO-UHFFFAOYSA-N
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Description

8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and oxidation reactions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cycloamidation of ketoimines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione stands out due to its unique structure and wide range of biological activities.

Properties

CAS No.

960-65-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

8-methyl-3-phenylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,13H,1H3

InChI Key

XGFVBROXGQNBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(C(=O)N2C=C1)C3=CC=CC=C3

Origin of Product

United States

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